molecular formula C8H17ClO5S B13522207 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13522207
M. Wt: 260.74 g/mol
InChI Key: YYRWTWQBVKEVMX-UHFFFAOYSA-N
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Description

2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride (CAS: 2376634-06-7) is a sulfonyl chloride derivative characterized by a polyether chain terminated with a sulfonyl chloride group. Its molecular structure includes a 3-methoxypropoxyethoxy substituent, which imparts unique solubility and reactivity properties. This compound is primarily used in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides or sulfonate esters.

Properties

Molecular Formula

C8H17ClO5S

Molecular Weight

260.74 g/mol

IUPAC Name

2-[2-(3-methoxypropoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C8H17ClO5S/c1-12-3-2-4-13-5-6-14-7-8-15(9,10)11/h2-8H2,1H3

InChI Key

YYRWTWQBVKEVMX-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 2-(2-(3-Methoxypropoxy)ethoxy)ethanol with thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituents, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties/Notes
This compound 2376634-06-7 Likely C₈H₁₇ClO₅S ~268.74 (calculated) -(3-OCH₂CH₂CH₂OCH₂CH₂O)- Discontinued; polyether chain enhances hydrophilicity and reactivity .
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride - C₇H₁₅ClO₅S 246.76 -(2-OCH₂CH₂OCH₂CH₂O)- Shorter methoxyethoxy chain; higher solubility in polar solvents .
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride 1343863-35-3 C₉H₁₉ClO₄S 258.76 -(3-CH₂CH(CH₂)₂OCH₂CH₂O)- Branched isopentyl group increases hydrophobicity; available for synthesis .
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride 1343251-89-7 C₁₀H₁₉ClO₄S 270.77 -(C₆H₁₁OCH₂CH₂O)- Cyclohexyl group enhances steric bulk and lipophilicity; 98% purity available .
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride - C₆H₅ClO₃S₂ 224.70 -(C₄H₃S-CH₂CH₂)- Aromatic thiophene substituent; distinct electronic properties for heterocyclic applications .

Key Comparative Insights:

Substituent Effects :

  • Hydrophilicity : The main compound’s 3-methoxypropoxyethoxy chain provides moderate hydrophilicity, intermediate between the shorter methoxyethoxy chain () and the hydrophobic isopentyl/cyclohexyl groups ().
  • Reactivity : Sulfonyl chlorides with ether linkages (e.g., methoxypropoxy) are more reactive toward nucleophiles compared to aromatic derivatives (e.g., thiophene-substituted in ) due to reduced resonance stabilization of the sulfonyl chloride group.

Commercial Availability :

  • The discontinuation of this compound contrasts with the availability of analogs like the cyclohexyloxy variant (), suggesting niche demand or synthesis complexities for the former.

Applications :

  • Polyether Derivatives (): Ideal for creating water-soluble sulfonates or modifying biomolecules.
  • Aromatic/Heterocyclic Derivatives (): Suited for electronic materials or pharmaceuticals requiring conjugated systems.

Research Findings and Data

  • Synthesis Challenges : The discontinued status of this compound may correlate with difficulties in purifying polyether sulfonyl chlorides, which are prone to hydrolysis or side reactions during synthesis .
  • Stability : Cyclohexyloxy and isopentyloxy derivatives () exhibit better shelf-life due to reduced moisture sensitivity compared to methoxypropoxy analogs .
  • Collision Cross-Section Data : For 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (), computational models predict a collision cross-section of ~120 Ų, reflecting its compact ether chain .

Biological Activity

2-(2-(3-Methoxypropoxy)ethoxy)ethane-1-sulfonyl chloride, a sulfonyl chloride compound, is characterized by its unique chemical structure that includes a sulfonyl group and a branched ether chain. This compound is primarily utilized in medicinal chemistry, particularly in the synthesis of pharmaceuticals and chemical intermediates. Its reactivity as a sulfonating agent allows it to participate in various organic synthesis reactions, including nucleophilic substitutions.

  • Chemical Formula : C₇H₁₅ClO₅S
  • Molecular Weight : 246.71 g/mol
  • Structure : The compound features a sulfonyl chloride group (–SO₂Cl) attached to an ether chain, providing distinct reactivity patterns that are advantageous in medicinal applications.

The biological activity of sulfonyl chlorides often stems from their ability to undergo nucleophilic substitution reactions. In these reactions, the sulfonyl chloride can react with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides or sulfonate esters. These products can possess enhanced biological activity due to modifications in their chemical structure.

Antibacterial Activity

A study synthesizing a series of sulfonamides demonstrated that compounds derived from p-toluenesulfonyl chloride exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized showed zones of inhibition comparable to established antibiotics like ciprofloxacin . This suggests that similar derivatives of this compound could also exhibit significant antibacterial properties.

Bioconjugation Studies

Research has shown that derivatives of sulfonyl chlorides can be used to modify biomolecules effectively. For example, researchers have utilized MEM-protected derivatives for bioconjugation, leading to compounds with specific functionalities suitable for therapeutic applications . This highlights the potential utility of this compound in developing novel therapeutic agents.

Data Tables

Compound Name Structure Unique Features
This compoundC₇H₁₅ClO₅SSulfonyl group enhances reactivity
p-Toluenesulfonyl chlorideC₇H₇ClO₂SCommonly used in organic synthesis
4-Methylbenzenesulfonyl chlorideC₇H₇ClO₂SSimpler structure; widely used

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